[2-(Cyclohex-3-en-1-yl)ethyl](3,3-dichloroprop-2-en-1-yl)silane
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Overview
Description
2-(Cyclohex-3-en-1-yl)ethylsilane is an organosilicon compound characterized by the presence of a cyclohexene ring and a dichloropropenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-3-en-1-yl)ethylsilane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond. The reaction can be catalyzed by transition metals such as platinum or rhodium.
Hydrosilylation Reaction:
Industrial Production Methods
In an industrial setting, the production of 2-(Cyclohex-3-en-1-yl)ethylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-3-en-1-yl)ethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as alkoxides or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkoxides (RO⁻), amines (RNH₂).
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Alkoxysilanes, aminosilanes.
Scientific Research Applications
2-(Cyclohex-3-en-1-yl)ethylsilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and as a coupling agent in the manufacture of composite materials.
Mechanism of Action
The mechanism by which 2-(Cyclohex-3-en-1-yl)ethylsilane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The cyclohexene ring and dichloropropenyl group provide additional sites for chemical modification, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
[2-(Cyclohex-3-en-1-yl)ethyl]trimethoxysilane: Similar structure but with methoxy groups instead of chlorine atoms.
[2-(Cyclohex-3-en-1-yl)ethyl]triethoxysilane: Contains ethoxy groups instead of chlorine atoms.
[2-(Cyclohex-3-en-1-yl)ethyl]triisopropoxysilane: Features isopropoxy groups instead of chlorine atoms.
Uniqueness
2-(Cyclohex-3-en-1-yl)ethylsilane is unique due to the presence of the dichloropropenyl group, which imparts distinct reactivity compared to its analogs with methoxy, ethoxy, or isopropoxy groups. This unique structure allows for specific applications in areas where chlorine functionality is advantageous, such as in the synthesis of chlorinated polymers or as intermediates in organic synthesis.
Properties
Molecular Formula |
C11H18Cl2Si |
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Molecular Weight |
249.25 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-ylethyl(3,3-dichloroprop-2-enyl)silane |
InChI |
InChI=1S/C11H18Cl2Si/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-2,7,10H,3-6,8-9,14H2 |
InChI Key |
ZEQFMCPRRBZNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CC[SiH2]CC=C(Cl)Cl |
Origin of Product |
United States |
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